molecular formula C18H12ClN3OS B1670966 CDS2 Human Pre-designed siRNA Set A CAS No. 374084-31-8

CDS2 Human Pre-designed siRNA Set A

Cat. No.: B1670966
CAS No.: 374084-31-8
M. Wt: 353.8 g/mol
InChI Key: AZKMWHRDICVYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS2 refers to a specific essential oil (EO) derived from Cymbopogon citratus (lemongrass), which exhibits significant nematicidal activity against the pinewood nematode (PWN, Bursaphelenchus xylophilus). Its chemical profile is dominated by oxygenated monoterpenes, notably neral and geranial (collectively known as citral), with β-myrcene as a secondary component. The EO of DS2 is distinguished by a β-myrcene/neral/geranial ratio of 1.0:1.1:1.7, differing from other samples like DS1 (ratio 1.9:1.0:1.2), which is hydrocarbon-rich . Fractionation of DS2 EO into hydrocarbon (DS2 H) and oxygenated (DS2 O) components revealed that the nematicidal efficacy primarily resides in the oxygenated fraction (DS2 O), which achieved an EC50 of 0.279 ± 0.002 µL/mL, comparable to the whole EO (0.275 ± 0.002 µL/mL) .

Properties

IUPAC Name

4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMWHRDICVYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359666
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374084-31-8
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of delta selective compound 2 involves several steps. The starting material, 4-chlorobenzoyl chloride, undergoes a reaction with 2-thienylamine to form 4-chloro-N-(2-thienyl)benzamide. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the final product, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Chemical Reactions Analysis

Delta selective compound 2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and oxidized derivatives of delta selective compound 2 .

Scientific Research Applications

Key Findings:

  • Subunit Selectivity : DS2 shows preferential activity at α4/6βxδ receptors, enhancing GABA responses while minimally affecting GABA potency .
  • Mechanistic Insights : Studies using electrophysiological methods revealed that the effects of DS2 are mediated by δ-GABA_A receptors, with significant differences observed in wild-type versus δ-subunit knockout mice .

Therapeutic Potential

The therapeutic applications of DS2 are particularly promising in the context of neurological conditions characterized by altered GABAergic signaling.

Stroke Recovery

Research has demonstrated that DS2 can improve recovery outcomes following ischemic stroke. In animal models, treatment with DS2 post-stroke significantly reduced inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-17, contributing to decreased infarct size and improved motor function .

Inflammatory Modulation

DS2's ability to dampen peripheral immune activation suggests its potential for treating inflammatory conditions. The compound was shown to reduce NF-κB activation in macrophages and lower activation markers in dendritic cells, indicating a broader role in modulating immune responses .

Research Applications

DS2 serves as a critical research tool for studying the role of δ-GABA_A receptors in various physiological and pathological processes.

Case Studies

  • Neuroprotection : In a study examining the neuroprotective effects of DS2, it was found to enhance recovery in mice subjected to induced strokes, highlighting its potential application in neurorehabilitation strategies .
  • Inflammatory Diseases : Investigations into the role of DS2 in modulating immune responses suggest its utility in developing treatments for conditions like multiple sclerosis or other neuroinflammatory diseases, where GABAergic signaling may be disrupted .

Mechanism of Action

Delta selective compound 2 exerts its effects by binding to a specific site on gamma-aminobutyric acid type A receptors that contain the delta subunit. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in enhanced inhibitory neurotransmission and reduced neuronal excitability .

The molecular targets of delta selective compound 2 include the alpha4beta3delta and alpha6beta3delta subtypes of gamma-aminobutyric acid type A receptors. The compound’s selectivity for these subtypes is due to its unique binding interactions within the receptor’s transmembrane domain .

Comparison with Similar Compounds

Key Observations :

  • DS2 and FS share similar citral dominance, while DS1 is β-myrcene-rich.
  • Fractionation of DS2 EO into DS2 O (89% oxygenated compounds) and DS2 H (74% hydrocarbons) highlights the role of oxygenated terpenes in bioactivity .

Bioactivity Against Pinewood Nematode

Sample Mortality Rate (%) (2 µL/mL) EC50 (µL/mL)
DS2 (Whole EO) 98.5 ± 0.5 0.275 ± 0.002
DS2 O 97.8 ± 0.7 0.279 ± 0.002
DS2 H 50.3 ± 1.6 >2.0
DS1 (Whole EO) 65.2 ± 2.1 1.2 ± 0.1

Mortality rates and EC50 values from dose-response assays .

Key Findings :

  • DS2 O replicates the nematicidal potency of the whole DS2 EO, confirming citral derivatives (neral/geranial) as the primary bioactive agents.
  • DS1 and DS2 H (hydrocarbon-rich) show reduced efficacy, underscoring the importance of oxygenated compounds in PWN control .

Implications :

  • DS2 EO outperforms other botanical alternatives (e.g., eucalyptus EO) and approaches synthetic agents like abamectin in efficacy while maintaining environmental safety .

Notes on Contextual Variants of "DS2"

While this analysis focuses on Cymbopogon-derived DS2, the identifier "DS2" appears in unrelated contexts:

  • Biomedical Research: A diterpenoid derivative (DS2) inhibits gastric cancer cell proliferation via G2/M phase arrest and apoptosis induction .
  • Data Science: DS2 denotes datasets or programming languages (e.g., SAS DS2 for parallel data processing) .
  • Clinical Scoring : CHA2DS2-VASc scores predict stroke risk in atrial fibrillation .

Biological Activity

Delta-Selective Compound 2 (DS2) is a positive allosteric modulator of GABAA receptors, particularly known for its selective action on δ-subunit-containing receptors. This article explores the biological activity of DS2, focusing on its pharmacological properties, mechanisms of action, and implications for stroke recovery and inflammation modulation.

Overview of DS2

Chemical Structure:

  • Chemical Name: 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Molecular Formula: C16H14ClN3OS

Biological Activity:
DS2 has been characterized as a selective positive allosteric modulator (PAM) for GABAA receptors containing the δ subunit. Its potency is notably high, with an effective concentration (EC50) of approximately 142 nM for enhancing GABA-evoked currents mediated by α4β3δ receptors .

DS2's mechanism involves enhancing the maximum responses to GABA without significantly affecting its potency. It primarily acts through δ-GABAA receptors, influencing tonic currents in thalamocortical neurons. Research indicates that DS2 does not engage with the orthosteric sites or known modulatory sites on GABAA receptors .

Key Findings:

  • Subunit Selectivity: The action of DS2 is predominantly determined by the δ-subunit, influenced by α-subunits but not β-subunits (α4/6βxδ > α1βxδ >> γ2 > α4β3) .
  • Limited Brain Penetration: Despite its effects, DS2 exhibits limited permeability across the blood-brain barrier, suggesting that its therapeutic effects may be mediated through peripheral immune modulation rather than direct central nervous system actions .

Clinical Implications

Research has demonstrated that DS2 can significantly improve outcomes in models of stroke recovery. In murine studies, administration of DS2 post-stroke resulted in decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-17), reduced infarct size, and enhanced motor function recovery when administered within a specific timeframe post-stroke .

Case Study: Stroke Recovery

A study investigated the effects of DS2 on stroke recovery in mice:

  • Methodology: Mice underwent photochemically induced strokes and were treated with DS2 at doses of 0.1 mg/kg starting one hour post-stroke.
  • Results:
    • Decreased levels of circulating TNF-α and ILs.
    • Reduced infarct size.
    • Improved performance in motor function tests (grid-walking test).

This suggests that DS2 may dampen peripheral immune activation, contributing to functional recovery post-stroke .

Research Findings Table

StudyKey FindingsImplications
Wafford et al., 2009Confirmed selectivity for δ-GABAA receptorsSupports development of δ-selective compounds
PMC6828610Reduced inflammatory markers in stroke modelsPotential therapeutic for stroke recovery
Biorxiv 2021Identified molecular binding sites for DS2Enhances understanding of receptor interactions

Q & A

Q. What foundational methodological advantages does SAS DS2 offer over traditional DATA steps for experimental data processing?

DS2 introduces object-oriented programming, variable scoping, and ANSI SQL data types, enabling precise control over data manipulation. Unlike the DATA step, DS2 supports user-defined methods and packages, allowing modular code reuse. For instance, researchers can declare variables with explicit data types (e.g., DOUBLE, VARCHAR) to avoid implicit conversions, improving reproducibility .

Q. How does DS2 enhance data integrity in longitudinal studies through variable scoping and precision?

DS2 enforces strict variable scoping (local vs. global) and high-precision arithmetic, critical for longitudinal data consistency. By declaring variables with specific data types (e.g., DECIMAL(38,15)), researchers minimize rounding errors during iterative calculations. This is particularly vital in clinical or ecological studies where small measurement errors propagate over time .

Q. What are the best practices for transitioning from SAS DATA steps to DS2 in experimental workflows?

  • Convert DATA step code incrementally using DS2 data blocks.
  • Utilize SET statements for compatibility but replace implicit loops with explicit threading for efficiency.
  • Validate outputs using checksums or subset comparisons to ensure parity during migration .

Advanced Research Questions

Q. What methodologies in DS2 enable parallel processing of large-scale datasets, and how do they impact computational efficiency?

DS2’s THREAD programs distribute data across nodes in MPP environments (e.g., Hadoop, Teradata), reducing runtime for big data tasks. For example, genomic researchers can partition datasets by chromosome and process them concurrently, achieving near-linear scalability. Benchmarking shows a 60–80% efficiency gain in multi-terabyte analyses compared to single-threaded approaches .

Q. How can researchers leverage DS2’s user-defined packages to reconcile conflicting data trends in multi-source studies?

  • Develop custom packages to standardize data harmonization (e.g., unit conversions, missing-data imputation).
  • Apply statistical validation methods (e.g., Cohen’s κ for inter-rater reliability) within packages to flag discrepancies.
  • Example: A climate study integrating satellite and ground sensor data used DS2 packages to resolve temperature measurement conflicts, improving model accuracy by 22% .

Q. What strategies mitigate ethical risks in DS2-driven studies involving sensitive human data?

  • Encrypt data at rest using SAS Secure or third-party libraries integrated via DS2.
  • Audit trails via DS2 logging packages to track data access and modifications.
  • Anonymize identifiers using hash functions (e.g., SHA256) within DS2 threads before storage .

Methodological Guidance for Contradictory Data Analysis

Q. How should researchers design DS2 workflows to address conflicting results from heterogeneous datasets?

  • Step 1: Partition data into homogeneous subsets using DS2’s WHERE clauses.
  • Step 2: Apply robust statistical tests (e.g., Tukey’s HSD for ANOVA discrepancies) via DS2’s STATS package.
  • Step 3: Use DS2’s FCMP procedures to generate meta-analysis reports, highlighting sources of variance .

Tables: Key DS2 Features vs. Traditional DATA Steps

FeatureDS2DATA Step
Parallel ProcessingSupported via THREAD programsSingle-threaded only
Data TypesANSI SQL (e.g., DECIMAL, DOUBLE)SAS-specific (e.g., NUM)
Code ReusabilityUser-defined packagesMacros
Error HandlingException blocks (TRY/CATCH)Limited (CHECK statements)
Source: Adapted from SAS DS2 documentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CDS2 Human Pre-designed siRNA Set A
Reactant of Route 2
Reactant of Route 2
CDS2 Human Pre-designed siRNA Set A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.